molecular formula C16H22Cl2N2 B14005045 (1R,2R)-1,2-Di-p-tolylethane-1,2-diamine dihydrochloride

(1R,2R)-1,2-Di-p-tolylethane-1,2-diamine dihydrochloride

Cat. No.: B14005045
M. Wt: 313.3 g/mol
InChI Key: XMHILZFYVBBXCY-UWGSCQAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride is a chiral diamine compound with two 4-methylphenyl groups attached to the ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride typically involves the reaction of 4-methylbenzaldehyde with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of secondary amines or other reduced products.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines. Substitution reactions can introduce nitro, halogen, or other functional groups onto the aromatic rings.

Scientific Research Applications

(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.

    Industry: Used in the synthesis of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to specific sites, influencing biochemical pathways and modulating biological activities.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride: The enantiomer of the compound, with similar structural properties but different stereochemistry.

    N,N-Bis(4-methylphenyl)ethylenediamine: A related compound lacking the chiral centers, used in similar applications but with different stereochemical properties.

Uniqueness

(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and selectivity.

Properties

Molecular Formula

C16H22Cl2N2

Molecular Weight

313.3 g/mol

IUPAC Name

(1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C16H20N2.2ClH/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14;;/h3-10,15-16H,17-18H2,1-2H3;2*1H/t15-,16-;;/m1../s1

InChI Key

XMHILZFYVBBXCY-UWGSCQAASA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)C)N)N.Cl.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.